tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a bromophenyl group, and a sulfonylmethyl group. Its molecular formula is C16H22BrNO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, bromine, and sulfonyl chlorides under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific diseases, such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonylmethyl group distinguishes it from other similar compounds, providing unique interactions with biological targets and enabling diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)12-24(21,22)15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSWOXGJVUGJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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